2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)26-23(31)16-33-24-28-27-22(30(24)18-10-3-2-4-11-18)15-29-20-13-7-8-14-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEXKFRDWGBOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The starting materials often include a benzothiazole derivative and a triazole derivative. The key steps generally involve:
Formation of the benzothiazole core.
Introduction of the triazole ring via cyclization reactions.
Alkylation to connect the benzothiazole and triazole components.
Functionalization with the acetamide group and the o-tolyl group through nucleophilic substitution reactions.
Industrial Production Methods
Large-scale industrial production of this compound might rely on optimized synthetic pathways to maximize yield and minimize costs. Techniques such as batch processing, continuous flow reactors, and automation can be employed to enhance efficiency. Ensuring purity and consistency in the final product would be critical, often requiring extensive purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Triazole Ring Formation
The 4-phenyl-1,2,4-triazole ring is synthesized through a nucleophilic substitution reaction. A precursor containing a suitable leaving group (e.g., bromide) reacts with a phenyl group under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents like DMF facilitates this substitution.
Key Reaction :
Functionalization of the Triazole Ring
The triazole is further modified to introduce the benzothiazole-linked methyl group. This involves alkylation of the triazole’s 5-position. For example, a methyl group bearing a benzothiazole moiety is attached via nucleophilic substitution or cross-coupling reactions.
Key Reaction :
Acetamide Linkage Formation
The N-(o-tolyl)acetamide group is introduced via amide coupling. O-tolylamine reacts with an acetyl chloride in the presence of coupling agents like EDCI and HOBt in dichloromethane.
Key Reaction :
Thio Group Installation
The thio group connecting the triazole and acetamide is typically introduced via nucleophilic substitution. A mercapto precursor reacts with a halogenated intermediate under basic conditions .
Key Reaction :
Mechanistic Insights
-
Cyclization : Acid-catalyzed cyclization forms the benzothiazole ring, driven by the elimination of water and stabilization of the aromatic system.
-
Nucleophilic Substitution : Base-mediated reactions favor SN2 mechanisms, enabling efficient substitution at the triazole’s 5-position.
-
Amide Bond Formation : Carbodiimide coupling agents activate carboxylic acids, facilitating nucleophilic attack by amines.
Analytical Characterization
The compound is typically characterized using:
-
NMR spectroscopy : To confirm structural integrity and proton environments.
-
Mass spectrometry : To verify molecular weight (e.g., 493.64 g/mol for similar structures).
-
TLC : For reaction monitoring and purity assessment.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds similar to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide . For instance:
- A series of thiazole derivatives demonstrated significant antibacterial activity against various pathogens. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.17 to >3.75 mg/mL, indicating their potential as antimicrobial agents .
| Compound | MIC (mg/mL) | Activity Level |
|---|---|---|
| Compound 3 | 0.23 | High |
| Compound 9 | 0.17 | High |
| Compound 1 | 0.23 | Moderate |
These findings suggest that the presence of specific substituents on the thiazole ring can enhance antimicrobial activity.
Anticancer Activity
The anticancer potential of thiazole-based compounds has also been explored extensively. For example:
- In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These results indicate that modifications to the molecular structure can lead to enhanced anticancer properties.
Antioxidant Activity
The antioxidant capabilities of thiazole derivatives are crucial for their therapeutic applications. Studies have indicated that these compounds can scavenge free radicals effectively:
- The antioxidant activity was assessed using assays like DPPH and hydroxyl radical scavenging tests, revealing that certain derivatives possess substantial antioxidant properties .
Case Studies
Several case studies illustrate the effectiveness of compounds similar to This compound :
- Antibacterial Study : A study synthesized multiple thiazole derivatives and evaluated their antibacterial activity against E. coli and Bacillus cereus, finding that specific structural modifications led to increased potency against these pathogens .
- Anticancer Research : Another research project demonstrated the efficacy of a related compound in inhibiting tumor growth in animal models, providing a promising outlook for future cancer therapies .
Mechanism of Action
The precise mechanism by which 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide exerts its effects depends on the specific application. Generally, its biological activity would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. It may act by binding to active sites, altering enzyme activity, or modulating receptor interactions.
Molecular Targets and Pathways
Potential molecular targets include:
Kinases and phosphatases involved in signaling pathways.
Receptors on cell surfaces that mediate signal transduction.
DNA or RNA, where it could interfere with replication or transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally related molecules from recent literature. Key differences lie in substituent variations on the triazole, acetamide, and aromatic rings, which significantly impact physicochemical and biological behaviors.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound’s benzo[d]thiazolone core distinguishes it from benzofuran () or quinazolinone () analogs. This difference may alter electronic properties and target selectivity. For example, benzofuran derivatives exhibit antibacterial activity via membrane disruption , whereas quinazolinones are explored for kinase inhibition .
Electron-withdrawing groups (e.g., sulfamoyl in ) increase polarity, enhancing water solubility, whereas electron-donating groups (e.g., dimethylamino in ) may improve bioavailability .
Synthetic Routes :
- The target compound likely employs S-alkylation (as in and ) for thioether formation, a common strategy for triazole-thioacetamides. However, yields vary significantly (70–91%) depending on substituents and reaction conditions (e.g., bromobenzofuran derivatives require harsh bromination steps) .
Biological Potential: While the target compound’s bioactivity remains unstudied, analogs with similar thioacetamide-triazole scaffolds show antibacterial (), antifungal (inferred from suppliers), and enzyme-inhibitory () activities. The benzo[d]thiazolone moiety may further potentiate these effects due to its resemblance to bioactive heterocycles in FDA-approved drugs .
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
Methodological Answer: The synthesis of triazole-thioacetamide derivatives typically involves multi-step reactions. Key steps include:
- Core Triazole Formation: Cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions with acetic acid or ethanol as solvents .
- Thioether Linkage: Reaction of triazole-thiol intermediates with chloroacetamide derivatives in the presence of triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification: Recrystallization from ethanol-DMF mixtures improves purity (>95% by TLC) .
Q. Table 1: Synthesis Optimization Parameters
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, S (deviation <0.4%) .
- IR Spectroscopy: Identifies key functional groups (e.g., C=O at 1680–1720 cm⁻¹, C-S at 640–680 cm⁻¹) .
- TLC Monitoring: Uses silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
- NMR (1H/13C): Assigns proton environments (e.g., o-tolyl methyl at δ 2.3 ppm, triazole-CH₂ at δ 4.1 ppm) .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
Methodological Answer:
- Temperature/Humidity Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Light Sensitivity: Expose to UV (254 nm) for 48 hrs; track photodegradation products using LC-MS .
- Solution Stability: Dissolve in DMSO or ethanol (1 mg/mL) and analyze at 0, 24, and 72 hrs for precipitation or hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical pharmacophores?
Methodological Answer:
- Substituent Variation: Modify the phenyl group at the triazole-4-position (e.g., electron-withdrawing Cl or electron-donating OCH₃) to assess impact on bioactivity .
- Bioisosteric Replacement: Replace the benzo[d]thiazol-2-one moiety with pyridine or quinazolinone rings to evaluate binding affinity .
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) and validate with SPR binding assays .
Q. Table 2: Key SAR Observations
| Modification | Biological Activity Trend | Reference |
|---|---|---|
| 4-Phenyl → 4-(4-Cl-phenyl) | ↑ Anticancer activity (IC₅₀ reduced by 40%) | |
| Thioether → Sulfonyl | ↓ Solubility, ↑ Metabolic stability |
Q. What computational strategies are effective for predicting metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate logP, CYP450 inhibition, and hERG liability .
- Metabolite Identification: Simulate Phase I/II metabolism with GLORYx or MetaTox; validate with in vitro microsomal assays (e.g., rat liver S9 fraction) .
- Toxicophore Mapping: Apply Derek Nexus to flag structural alerts (e.g., thioether-linked acetamides for hepatotoxicity) .
Q. How can contradictory biological activity data across studies be systematically resolved?
Methodological Answer:
- Standardize Assay Protocols: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times (48 vs. 72 hrs), and positive controls .
- Purity Verification: Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
- Dose-Response Repetition: Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression (GraphPad Prism) .
Case Study Example:
A 2020 study reported IC₅₀ = 8 µM against MCF-7 cells , while a 2023 study found IC₅₀ = 25 µM . Discrepancies were traced to differences in serum concentration (10% vs. 5% FBS) in culture media, altering compound bioavailability .
Q. What strategies are recommended for identifying biological targets and mechanisms of action?
Methodological Answer:
- Phosphoproteomics: Use SILAC labeling in treated vs. untreated cells to identify dysregulated kinase pathways .
- Thermal Shift Assays (TSA): Screen recombinant protein libraries to detect thermal stability shifts upon compound binding .
- CRISPR-Cas9 Knockout: Validate candidate targets (e.g., EGFR or PI3K) by assessing resistance in KO cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
